(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dimethoxyphenyl ethyl alcohol.
Epoxidation: The alcohol is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like titanium(IV) isopropoxide. The reaction conditions usually involve a solvent like dichloromethane and are carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using reagents like osmium tetroxide or potassium permanganate.
Reduction: Reduction of the oxirane ring can yield alcohols, typically using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate, water, and acetone.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane: The enantiomer of the compound with similar chemical properties but different biological activity.
2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane: The racemic mixture of both enantiomers.
2-[2-(3,4-dimethoxyphenyl)ethyl]oxetane: A similar compound with an oxetane ring instead of an oxirane ring.
Uniqueness
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the 3,4-dimethoxyphenyl group also imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane |
InChI |
InChI=1S/C12H16O3/c1-13-11-6-4-9(7-12(11)14-2)3-5-10-8-15-10/h4,6-7,10H,3,5,8H2,1-2H3/t10-/m1/s1 |
InChI Key |
IYVLJCAIFRGOIA-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC[C@@H]2CO2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2CO2)OC |
Origin of Product |
United States |
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